2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine
Overview
Description
2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has shown that novel diaryl ureas containing a 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group, related to the structure , have been synthesized and evaluated for their cytotoxic activities in human cancer cell lines. Some compounds exhibited potent and broad-spectrum anti-cancer activities, with significant inhibitory activities against specific cancer cell lines (Zhao et al., 2013).
Anti-Histaminic Activity
Studies have prepared novel pyrimidines, including ones with a piperazine structure, showing significant anti-histaminic activity when compared to standard drugs like mepiramine (Rahaman et al., 2009).
Antiviral Activity
Compounds like 2-(piperazine-1-yl)-pyrimidine have been synthesized for potential use as tobacco mosaic virus (TMV) inhibitors. They demonstrated high-potential curative, protective, and inhibitory activities against TMV in bioassays, showing promise as novel antiviral agents (Nagalakshmamma et al., 2020).
Antagonists for Platelet Aggregation
Piperazinyl-glutamate-pyrimidines, with structures similar to the query compound, have been prepared as potent P2Y12 antagonists. These compounds have shown exceptional potency and potential for inhibiting platelet aggregation, an important factor in cardiovascular diseases (Parlow et al., 2009).
Anticancer Activity
Several studies have focused on synthesizing derivatives of pyrimidine-piperazine structures for anticancer activity. For instance, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, revealing potential as anticancer agents (Mallesha et al., 2012).
Properties
IUPAC Name |
2-piperazin-1-yl-4-propan-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-9(2)10-3-4-13-11(14-10)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMQTCLPBNIGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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